Tripotassium (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate pentahydrate, commonly referred to as tripotassium citrate, is a potassium salt of citric acid. It is a white crystalline powder that is highly soluble in water and is known for its saline taste. This compound is primarily used in medicinal applications, particularly for treating conditions related to kidney stones and managing urinary acidity.
Tripotassium citrate is derived from the neutralization of citric acid with potassium hydroxide or potassium bicarbonate. It belongs to the class of organic compounds known as carboxylic acids and their derivatives. The compound is classified under food additives (E number E332) and pharmaceutical agents due to its roles in dietary supplementation and medical treatments.
The synthesis of tripotassium citrate involves a straightforward neutralization reaction between citric acid and potassium hydroxide or potassium bicarbonate. The general reaction can be represented as follows:
This reaction yields tripotassium citrate along with water as a byproduct. The resultant product can then be crystallized from the solution to obtain the pentahydrate form.
The reaction typically occurs under controlled conditions to ensure complete neutralization and optimal yield. The temperature and concentration of reactants are critical parameters that influence the efficiency of the synthesis.
The molecular formula for tripotassium citrate is , with a molecular weight of approximately 324.41 g/mol for the pentahydrate form. The structure consists of three potassium ions coordinated with the citrate anion, which contains multiple hydroxyl and carboxyl functional groups.
Tripotassium citrate can participate in various chemical reactions due to its acidic and basic properties. It can act as a buffer in biological systems, helping to maintain pH levels within physiological ranges.
In solution, tripotassium citrate can dissociate into its constituent ions:
This dissociation is crucial for its role in electrolyte replenishment and urinary alkalization.
The buffering capacity of tripotassium citrate makes it effective in various formulations, including intravenous solutions and oral supplements.
The primary mechanism of action for tripotassium citrate involves its ability to increase urinary citrate levels, which helps prevent the formation of calcium oxalate stones in the kidneys. Citrate binds with calcium ions in urine, reducing calcium availability for stone formation.
Research indicates that increasing urinary citrate concentration can significantly decrease the risk of stone formation in susceptible individuals. It also aids in managing metabolic acidosis by providing an alkaline source.
Tripotassium citrate has several important applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2